Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring an ethyl ester group at position 6 and a 3-butoxybenzamido substituent at position 2 of the benzothiazole core. This compound is of interest in medicinal chemistry due to the benzothiazole scaffold's established role in targeting enzymes like Hsp90 and DNA gyrase .
Properties
IUPAC Name |
ethyl 2-[(3-butoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-3-5-11-27-16-8-6-7-14(12-16)19(24)23-21-22-17-10-9-15(13-18(17)28-21)20(25)26-4-2/h6-10,12-13H,3-5,11H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBXKJRUOHGMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) to form the benzo[d]thiazole core . This intermediate is then reacted with 3-butoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The benzothiazole core can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Aminobenzo[d]thiazole-6-carboxylate
- Structure: Amino group at position 2.
- Synthesis: Prepared via bromination of ethyl 2-aminobenzo[d]thiazole-6-carboxylate using copper(II) bromide .
- Role: A precursor for further functionalization (e.g., amidation, alkylation). Its amino group facilitates coupling reactions .
Ethyl 2-(Piperidin-1-yl)benzo[d]thiazole-6-carboxylate
- Structure : Piperidine substituent at position 2.
- Synthesis: Reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine using copper(II) bromide .
Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate
- Structure : Boc-protected piperazine at position 2.
- Synthesis : Substitution of bromine in ethyl 2-bromobenzo[d]thiazole-6-carboxylate with 1-Boc-piperazine .
- Applications : The Boc group enhances solubility and stability during synthesis, making it suitable for intermediate storage .
Methyl 2-Amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate
- Structure: Amino and pyridylmethoxy groups at positions 2 and 4.
- Activity : Acts as a DNA gyrase inhibitor with potent activity against Acinetobacter baumannii (MIC = 2 µg/mL) .
Physicochemical Properties
Substituents impact solubility, lipophilicity, and crystallinity:
*logP calculated using fragment-based methods.
- Target Compound : The 3-butoxy chain increases logP, favoring blood-brain barrier penetration but reducing aqueous solubility.
- Amino Derivatives: Higher solubility due to polar amino groups, making them suitable for aqueous reaction conditions .
Biological Activity
Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound belonging to the benzothiazole family, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
- CAS Number : 50850-93-6
The benzothiazole moiety is a critical component that contributes to the biological activity of this compound, particularly in the context of drug development.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. For instance, a library of benzothiazole-based compounds was evaluated for their antiproliferative activities against various cancer cell lines, including MCF-7 breast cancer cells. The structure-activity relationship (SAR) studies revealed that modifications to the benzothiazole scaffold could enhance potency against cancer cells .
Table 1 summarizes some relevant findings regarding the anticancer activity of similar compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Hsp90 inhibition |
| Compound B | HeLa | 10 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Benzothiazole derivatives, including those similar to this compound, have demonstrated significant antimicrobial properties. A study indicated that various substituted benzothiazoles exhibited antibacterial and antifungal activities with minimal inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against different pathogens .
The mechanisms underlying the biological activities of benzothiazole derivatives often involve:
- Inhibition of Enzymatic Activity : Many compounds target specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, which can protect cells from oxidative stress.
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against a panel of cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Further investigations into its mechanism revealed that it may act through the inhibition of Hsp90, a chaperone protein involved in stabilizing numerous oncogenic proteins .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of benzothiazole derivatives, including this compound. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results with MIC values comparable to established antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate?
The compound is typically synthesized via coupling reactions between benzothiazole intermediates and substituted benzamide derivatives. For example, ethyl 2-aminobenzo[d]thiazole-6-carboxylate can react with 3-butoxybenzoyl chloride in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., Na₂CO₃ or triethylamine). Purification often involves column chromatography with ethyl acetate/hexane gradients, followed by recrystallization . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and verifying product purity using ¹H NMR and mass spectrometry (MS) .
Q. How is the compound characterized structurally and analytically?
Structural confirmation relies on ¹H/¹³C NMR, high-resolution MS, and X-ray crystallography. For instance, ¹H NMR spectra typically show distinct signals for the ethyl ester group (δ ~4.3 ppm, q, J = 7.1 Hz), the benzo[d]thiazole aromatic protons (δ ~7.2–8.3 ppm), and the butoxy chain (δ ~1.0–4.0 ppm). X-ray diffraction studies, such as those reported for similar benzothiazole derivatives, provide bond-length/angle data and confirm hydrogen-bonding patterns critical for stability .
Q. What biological activities have been reported for this compound?
Benzothiazole derivatives, including this compound, exhibit antimicrobial and enzyme-inhibitory properties. For example, analogs have shown potent activity against bacterial DNA gyrase (e.g., IC₅₀ values <1 µM for Acinetobacter baumannii) through competitive inhibition of ATP-binding domains. Assays often involve fluorescence polarization or agar dilution methods to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling benzothiazole intermediates with substituted benzamides?
Optimization involves screening solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP), and temperatures. For instance, microwave-assisted synthesis at 60–80°C reduces reaction time from 24 hours to 2–4 hours while improving yields by ~20% . Kinetic studies using in situ IR or HPLC can identify rate-limiting steps, such as nucleophilic acyl substitution. Contaminant analysis (e.g., unreacted starting materials) via LC-MS ensures reproducibility .
Q. What strategies are used to resolve discrepancies in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., broth microdilution vs. disk diffusion) or strain-specific resistance mechanisms. Researchers should:
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
Modifying the butoxy chain or ester group alters solubility and metabolic stability. For example:
- Replacing the ethyl ester with a methyl group increases logP by ~0.5, enhancing membrane permeability but reducing aqueous solubility.
- Introducing polar groups (e.g., hydroxyl or morpholine) improves half-life in hepatic microsome assays . Quantitative structure-activity relationship (QSAR) models can predict ADME profiles using descriptors like topological polar surface area (TPSA) .
Q. What crystallographic techniques elucidate intermolecular interactions in solid-state forms?
Single-crystal X-ray diffraction reveals packing motifs, such as π-π stacking between benzothiazole rings or hydrogen bonds involving the carboxamide group. Graph-set analysis (e.g., Etter’s notation) classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) that stabilize polymorphs. Differential scanning calorimetry (DSC) complements this by identifying phase transitions .
Methodological Recommendations
- Synthetic Challenges : Address low yields in coupling steps by pre-activating carboxylic acids with HATU/DIPEA .
- Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate target-specific activity from general toxicity .
- Computational Tools : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model electronic effects of substituents on reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
